molecular formula C18H22F3N5 B12262375 N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine

N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12262375
M. Wt: 365.4 g/mol
InChI Key: KBXBQEYAWKMQNX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group

Properties

Molecular Formula

C18H22F3N5

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H22F3N5/c1-24(2)16-7-8-22-17(23-16)26-11-9-25(10-12-26)13-14-5-3-4-6-15(14)18(19,20)21/h3-8H,9-13H2,1-2H3

InChI Key

KBXBQEYAWKMQNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group like a halide or amine.

Scientific Research Applications

N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action for N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecule. The piperazine moiety can further stabilize these interactions through hydrogen bonding or electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-amine is unique due to its combination of a pyrimidine ring, piperazine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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